L-Threonine, L-arginyl-L-arginyl-

Description

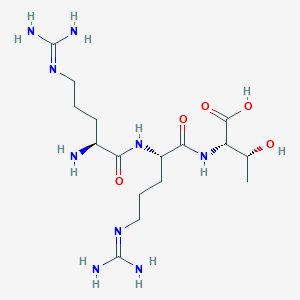

Structure

2D Structure

Properties

CAS No. |

383180-19-6 |

|---|---|

Molecular Formula |

C16H33N9O5 |

Molecular Weight |

431.49 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C16H33N9O5/c1-8(26)11(14(29)30)25-13(28)10(5-3-7-23-16(20)21)24-12(27)9(17)4-2-6-22-15(18)19/h8-11,26H,2-7,17H2,1H3,(H,24,27)(H,25,28)(H,29,30)(H4,18,19,22)(H4,20,21,23)/t8-,9+,10+,11+/m1/s1 |

InChI Key |

NABSCJGZKWSNHX-RCWTZXSCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Advanced Methodologies for Peptide Synthesis and Derivatization

Solid-Phase Peptide Synthesis (SPPS) Techniques for L-Threonyl-L-arginyl-L-arginine Production

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide production, enabling the stepwise construction of peptides on a solid support. americanpeptidesociety.org This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products through filtration and washing. americanpeptidesociety.org

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method in SPPS. nih.govmdpi.com It offers milder deprotection conditions compared to the older Boc/Bzl strategy, making it compatible with a wider range of modified peptides. nih.govmasterorganicchemistry.com However, the synthesis of arginine-rich peptides presents specific challenges. The guanidino group of arginine is highly basic and requires protection to prevent side reactions and improve solubility. mdpi.com Common protecting groups for arginine in Fmoc chemistry include Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), with Pbf being a popular choice due to its increased acid lability, which facilitates its removal during the final cleavage step. peptide.com The nitro (NO2) group has also been revisited as a protecting group for arginine, as it can prevent the formation of δ-lactam, a significant side-reaction. mdpi.com

For threonine, the hydroxyl group is typically protected with a tert-butyl (tBu) group, which is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). peptide.com Optimization of coupling conditions, such as the use of efficient coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is crucial to ensure complete and efficient peptide bond formation, especially when dealing with sterically hindered amino acids.

| Amino Acid | Protecting Group | Key Considerations |

| Arginine | Pbf, Pmc, Mtr, NO2 | Prevention of δ-lactam formation, solubility, and efficient deprotection. mdpi.compeptide.com |

| Threonine | tBu | Stable to Fmoc deprotection conditions and cleanly removed during final cleavage. peptide.com |

The choice of linker, which connects the growing peptide chain to the solid support, is critical for successful SPPS. The linker determines the conditions required for the final cleavage of the peptide from the resin and can also be used to introduce modifications at the C-terminus. For the synthesis of peptides with a C-terminal amide, such as L-Threonyl-L-arginyl-L-argininamide, a Rink amide resin is commonly employed. mdpi.com Cleavage from this resin with TFA directly yields the C-terminally amidated peptide.

A more versatile approach for C-terminal modification is the use of backbone amide linkers (BAL). nih.govnih.govacs.org In this strategy, the peptide is anchored to the resin through a backbone nitrogen atom instead of the C-terminal carboxyl group. nih.govacs.org This leaves the C-terminus free for various chemical modifications, such as the introduction of fluorophores or other labels. nih.govnih.gov The BAL strategy is compatible with standard Fmoc-based SPPS protocols and allows for the synthesis of a wide range of C-terminally modified peptides in good yield and purity. nih.gov

| Linker Type | C-Terminal Functionality | Key Features |

| Rink Amide | Amide | Direct formation of C-terminal amide upon cleavage. mdpi.com |

| Backbone Amide Linker (BAL) | Acid, Amide, Ester, etc. | Anchoring through backbone nitrogen allows for diverse C-terminal modifications. nih.govnih.govacs.org |

The automation of SPPS has significantly accelerated peptide research by enabling the rapid synthesis of numerous peptides. americanpeptidesociety.orgnih.gov Automated peptide synthesizers standardize the repetitive cycles of deprotection, washing, and coupling, which minimizes human error and enhances reproducibility. americanpeptidesociety.org These systems can be categorized into small-scale, high-throughput parallel synthesizers and larger-scale batch synthesizers. peptide.com High-throughput systems can synthesize hundreds of peptides simultaneously, which is invaluable for creating peptide libraries for screening purposes. peptide.comcem.com Modern automated synthesizers often incorporate features like microwave heating to accelerate coupling reactions and in-line monitoring to track the synthesis progress. cem.comvapourtec.com This level of automation allows for "walk-away" operation, where multiple different peptides can be synthesized sequentially without user intervention, even overnight. americanpeptidesociety.orgcem.com

Solution-Phase Peptide Synthesis Strategies

Before the advent of SPPS, peptides were synthesized in solution, a technique now referred to as liquid-phase peptide synthesis (LPPS). masterorganicchemistry.com While largely superseded by SPPS for routine synthesis, solution-phase methods remain relevant for the large-scale production of certain peptides and for the synthesis of complex peptides that are difficult to prepare on a solid support. acs.orglibretexts.org

In solution-phase synthesis, protecting groups are used for the N-terminus and any reactive side chains, while the C-terminus is often protected as an ester. libretexts.org The coupling of amino acids is typically achieved using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com A key challenge in solution-phase synthesis is the purification of the product after each coupling step, which often involves extraction and crystallization. A "repetitive solution-phase synthesis" (RRSPS) has been developed to simplify this process, where peptide acid intermediates are precipitated and purified by extraction. acs.org This method has been used to synthesize peptide fragments that can then be joined together in a fragment condensation approach to create larger peptides. acs.org

Chemo-Enzymatic Approaches to L-Threonyl-L-arginyl-L-arginine Assembly

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govresearchgate.net Proteases, which normally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions. nih.gov This approach offers several advantages, including high stereoselectivity, minimal side-chain protection, and the absence of harsh reagents. nih.gov

For the synthesis of a tripeptide like L-Threonyl-L-arginyl-L-arginine, a chemo-enzymatic strategy could involve the chemical synthesis of smaller peptide fragments, which are then joined together using a specific protease. researchgate.netrsc.org For instance, a dipeptide could be synthesized chemically and then coupled to a protected amino acid using an enzyme. The choice of enzyme is critical and depends on its substrate specificity. Enzymes like papain, trypsin, and chymotrypsin (B1334515) are commonly used in peptide synthesis. nih.gov The reaction conditions, such as pH, temperature, and solvent, must be carefully optimized to favor synthesis over hydrolysis. nih.gov

Isotopic Labeling Strategies for Mechanistic and Structural Investigations

Isotopic labeling is a powerful tool for studying the structure, dynamics, and interactions of peptides using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. genscript.comjpt.com In this strategy, specific atoms in the peptide are replaced with their heavier, stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). jpt.com

For L-Threonyl-L-arginyl-L-arginine, isotopic labeling can be achieved by using isotopically labeled amino acids during synthesis. vt.edu These labeled amino acids can be incorporated at specific positions in the peptide chain, allowing researchers to probe the local environment and conformation of that particular residue. Uniform labeling, where all instances of a particular amino acid are labeled, is also possible. portlandpress.com The introduction of stable isotopes provides NMR-active nuclei that can simplify complex spectra and provide new structural information. genscript.com While chemical synthesis of isotopically labeled peptides can be expensive, recombinant expression systems offer a more cost-effective method for producing larger quantities of labeled peptides. vt.edunih.gov

| Isotope | Application | Technique |

| ¹³C, ¹⁵N | Structure and dynamics studies | NMR Spectroscopy genscript.comjpt.com |

| ²H | Simplification of NMR spectra | NMR Spectroscopy jpt.com |

| ¹³C, ¹⁵N | Quantification and identification | Mass Spectrometry jpt.com |

Derivatization for Enhanced Research Utility (e.g., Fluorescent Tags, Biotinylation, Cross-linking Moieties)

The chemical modification of peptides, or derivatization, is a cornerstone of modern biochemical and cell biology research. By covalently attaching specific moieties to a peptide sequence, such as the tripeptide L-threonyl-L-arginyl-L-arginine, researchers can create powerful tools for investigating complex biological processes. The presence of multiple reactive sites on this peptide—including the N-terminal amine, the C-terminal carboxyl group, the hydroxyl group of threonine, and the highly basic guanidinium (B1211019) groups of the two arginine residues—makes it a versatile scaffold for derivatization. These modifications transform the peptide into a probe capable of being tracked, isolated, or used to capture interacting partners, thereby greatly enhancing its utility in research. An efficient method for the direct labeling of the guanidinium group on arginine residues in native peptides allows for modification with various reporter groups under mild conditions. nih.gov

Fluorescent Tags

Fluorescent labeling is a widely used technique that involves the covalent attachment of a fluorophore (a fluorescent dye) to a peptide. sb-peptide.com This process renders the peptide visible to various detection methods, making it an indispensable tool for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. sb-peptide.com For a peptide like L-threonyl-L-arginyl-L-arginine, fluorescent tags can be used to visualize its cellular uptake, localization, and dynamics within cells and tissues. jpt.com The labeling of peptides with fluorescent tags is one of the most important methods for visualizing their mode of operation. nih.gov

The choice of fluorophore is critical and depends on the specific experimental requirements, including the desired brightness, photostability, and spectral properties. jpt.com Common fluorescent dyes possess a carboxylic acid moiety, which allows for convenient incorporation into peptides through amide bond formation. acs.org The reaction typically involves forming an amide bond between a free amine on the peptide (e.g., the N-terminus or the side-chain amine of lysine (B10760008), though arginine's guanidinium group can also be targeted) and a carboxylated or NHS-ester functionalized dye. sb-peptide.com Nitrobenzodiazole (NBD) dyes are noted for their small size, cell permeability, and large Stokes shifts, with some emitting in the near-infrared (NIR) window, which reduces autofluorescence from biological samples. nih.gov

Below is a table summarizing common fluorescent dyes used for peptide labeling.

Table 1: Common Fluorescent Dyes for Peptide Labeling

| Fluorophore | Common Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | Common Quencher |

|---|---|---|---|---|

| Carboxyfluorescein | FAM | 494 - 495 | 517 - 518 | Dabcyl |

| Tetramethylrhodamine | TAMRA | 552 - 555 | 578 - 580 | - |

| Cyanine 3 | Cy3 | 550 | 570 | - |

| Cyanine 5 | Cy5 | 650 | 670 | - |

| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | EDANS | 341 | 471 | Dabcyl |

| 7-Amino-4-methylcoumarin | AMC | 342 | 441 | - |

| Alexa Fluor 647 | - | 650 | 668 | - |

Data sourced from multiple references. sb-peptide.comjpt.comnih.govsigmaaldrich.com

Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule such as a peptide. wikipedia.org This modification is exceptionally useful due to the extraordinarily high affinity and specificity of the interaction between biotin and the proteins avidin (B1170675) and streptavidin. sigmaaldrich.com This strong binding allows for the efficient purification, detection, and immobilization of biotinylated peptides and their binding partners. sigmaaldrich.com Applications are widespread and include affinity purification, solid-phase immunoassays, and receptor localization studies. sigmaaldrich.com

For a synthetic peptide like L-threonyl-L-arginyl-L-arginine, biotin can be incorporated during solid-phase synthesis. sigmaaldrich.com The design of biotinylated peptides must consider the position of the biotin tag and the inclusion of a spacer arm (e.g., a polyethylene (B3416737) glycol or PEG spacer) between the peptide and the biotin. sigmaaldrich.com This spacer helps to minimize steric hindrance, ensuring that both the peptide's biological activity and the biotin's ability to bind streptavidin are not compromised. sigmaaldrich.com Chemical biotinylation can target primary amines, such as the peptide's N-terminus or the side chains of lysine residues. wikipedia.org While direct modification of arginine's guanidinium group is less common than for lysine's amine, methods have been developed for this purpose. nih.gov Alternatively, enzymatic biotinylation using the E. coli enzyme Biotin Ligase (BirA) allows for highly specific labeling of a target peptide sequence. wikipedia.org

Table 2: Selected Reagents for Chemical Biotinylation

| Reagent | Reactive Group | Target Functional Group(s) |

|---|---|---|

| NHS-Biotin | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) |

| Maleimide-Biotin | Maleimide | Sulfhydryls (-SH) |

| Hydrazide-Biotin | Hydrazide | Aldehydes/Ketones (from oxidized carbohydrates) |

Cross-linking Moieties

Chemical cross-linking is a powerful technique used to covalently connect two or more molecules, providing insights into their spatial orientation and interactions. profacgen.com In proteomics and structural biology, cross-linking is used to study protein-protein interactions, stabilize multi-protein complexes, and elucidate the three-dimensional structure of proteins. youtube.comnih.gov A peptide such as L-threonyl-L-arginyl-L-arginine can be derivatized with a cross-linking moiety to act as a probe to identify and characterize its binding partners. creative-proteomics.com

Cross-linking reagents contain one or more reactive groups connected by a spacer arm. nih.gov They are classified based on the reactivity of these groups; homobifunctional cross-linkers have two identical reactive groups, while heterobifunctional cross-linkers have two different reactive groups. youtube.com The choice of reagent depends on the functional groups available on the target molecules, which commonly include primary amines (lysine, N-terminus), sulfhydryls (cysteine), and carboxylates (aspartate, glutamate, C-terminus). creative-proteomics.comnih.gov The two arginine residues on L-threonyl-L-arginyl-L-arginine make it a prime candidate for amine-reactive cross-linking strategies. creative-proteomics.com

Recent advancements have led to the development of MS-cleavable cross-linkers, such as disuccinimidyl sulfoxide (B87167) (DSSO). youtube.comnih.gov These reagents contain bonds that can be broken under specific conditions during mass spectrometry analysis, simplifying the identification of the cross-linked peptides and their precise linkage sites. nih.gov

Table 3: Representative Chemical Cross-linking Reagents

| Cross-linker | Type | Reactive Group(s) | Target(s) | Spacer Arm Length (Å) |

|---|---|---|---|---|

| Disuccinimidyl suberate (B1241622) (DSS) | Homobifunctional, Non-cleavable | NHS ester | Primary Amines | 11.4 |

| Disuccinimidyl sulfoxide (DSSO) | Homobifunctional, MS-cleavable | NHS ester | Primary Amines | 10.1 |

| Glutaraldehyde | Homobifunctional, Non-cleavable | Aldehyde | Primary Amines | 7.5 |

Sophisticated Analytical Characterization of L Threonyl L Arginyl L Arginine

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution. For L-Threonyl-L-arginyl-L-arginine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a detailed atomic-level understanding.

Initially, a 1D ¹H NMR spectrum provides a fingerprint of the peptide, with distinct signals for each proton. However, due to signal overlap in a molecule of this complexity, 2D experiments are essential.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of the individual amino acid residues. COSY reveals protons that are coupled through three or fewer bonds (e.g., Hα-Hβ), allowing for the initial assignment of protons within a residue. TOCSY extends these correlations throughout the entire side chain of a residue, confirming the identity of Threonine and Arginine.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. This is crucial for determining the peptide's conformation. For a short, flexible peptide like Thr-Arg-Arg, NOE signals can reveal transient or preferred conformations, such as the presence of β-turns or extended structures. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of distance restraints used in molecular modeling.

¹³C and ¹⁵N NMR, often through heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) , can further resolve signal ambiguity and provide additional structural restraints. Chemical shifts, particularly of Cα and Cβ atoms, are sensitive to the local secondary structure.

By integrating data from these NMR experiments, a detailed ensemble of structures representing the conformational flexibility of L-Threonyl-L-arginyl-L-arginine in solution can be generated.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for L-Threonyl-L-arginyl-L-arginine in D₂O

| Residue | Hα | Hβ | Hγ | Hδ | Other |

| Threonine (Thr) | 4.23 | 4.15 | 1.21 (γ-CH₃) | - | - |

| Arginine (Arg-2) | 4.31 | 1.92, 1.80 | 1.68 | 3.22 | 7.5-8.5 (NHs) |

| Arginine (Arg-3) | 4.31 | 1.92, 1.80 | 1.68 | 3.22 | 7.5-8.5 (NHs) |

Note: These are standard, approximate values and can vary based on pH, temperature, and local conformation.

Mass spectrometry is a cornerstone technique for peptide analysis, offering high sensitivity and accuracy for determining molecular weight and amino acid sequence. nih.gov Various MS methods are employed to characterize L-Threonyl-L-arginyl-L-arginine.

Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to generate intact molecular ions of the peptide for mass analysis. MALDI-TOF (Time-of-Flight) is often used for rapid molecular weight determination, while ESI is readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). chromforum.org

For high-resolution and high-accuracy mass measurements, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is unparalleled. nih.govscispace.commdpi.com It can resolve isotopic distributions, allowing for unambiguous determination of the elemental composition and charge state of the peptide. scispace.commdpi.com

Tandem mass spectrometry (MS/MS) is the primary method for sequencing peptides. In an MS/MS experiment, the precursor ion corresponding to the peptide of interest is isolated and then fragmented. The resulting fragment ions are mass-analyzed to produce a fragmentation spectrum.

Collision-Induced Dissociation (CID) is the most common fragmentation method. nih.gov In CID, low-energy collisions with an inert gas cause fragmentation primarily along the peptide backbone, producing characteristic b- and y-ions . nih.gov The mass difference between adjacent ions in a series corresponds to a specific amino acid residue, allowing the sequence to be read directly from the spectrum. For arginine-containing peptides, CID spectra are often dominated by y-ions due to the high proton affinity of the arginine side chain. nih.govnih.gov

Electron Activated Dissociation (EAD) , which includes methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), provides complementary information. sciex.com EAD induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-ions . This method is particularly useful as it tends to preserve labile post-translational modifications and can provide more complete fragmentation coverage, especially for proline- and arginine-rich sequences. nih.govsciex.comsciex.com

The fragmentation of the two arginine residues in Thr-Arg-Arg would also lead to characteristic neutral losses from the side chain (e.g., loss of guanidine) and the formation of specific immonium ions. researchgate.net

Table 2: Calculated m/z of Major Fragment Ions for L-Threonyl-L-arginyl-L-arginine ([M+H]⁺)

| Ion Type | Sequence | Calculated m/z | Ion Type | Sequence | Calculated m/z |

| b₁ | Thr | 102.05 | y₁ | Arg | 175.12 |

| b₂ | Thr-Arg | 258.15 | y₂ | Arg-Arg | 331.22 |

| a₁ | b₁ - CO | 74.06 | z₁ | Arg | 158.11 |

| a₂ | b₂ - CO | 230.16 | z₂ | Arg-Arg | 314.21 |

Note: Masses are for the monoisotopic singly charged ions.

Standard MS/MS techniques cannot easily distinguish between amino acid isomers because they have the same mass. L-Threonine, for instance, has the diastereomer L-allo-Threonine. Differentiating these within a peptide sequence is a significant analytical challenge. nih.gov

Advanced mass spectrometry methods can address this by exploiting subtle differences in the gas-phase chemistry of the isomeric peptides. acs.orgacs.orgresearchgate.net By carefully controlling the fragmentation energy in MS/MS or by performing further fragmentation of a specific product ion (MS³), differences in the relative abundances of certain fragment ions can be observed. acs.orgnih.gov The ratio of competing fragmentation pathways can be a reliable indicator of which isomer is present. acs.org This approach relies on the principle that the different stereochemistry of the isomer leads to a slightly different three-dimensional structure of the precursor or fragment ion, which in turn influences its fragmentation energetics and pathways. acs.orgnih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a highly sensitive probe of peptide secondary structure. nih.gov For a short and likely flexible peptide such as L-Threonyl-L-arginyl-L-arginine, the CD spectrum in an aqueous buffer would be expected to be dominated by features characteristic of a random coil or disordered conformation. cdnsciencepub.com This is typically indicated by a single, strong negative band near 200 nm. pnas.org

However, CD can also reveal the propensity of a peptide to adopt ordered structures under different environmental conditions. nih.gov For example, by adding solvents like trifluoroethanol (TFE), which promotes intramolecular hydrogen bonding, it is possible to see if Thr-Arg-Arg has a tendency to form secondary structures like α-helices (characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm) or β-turns (which have more varied spectral features). nih.gov Such studies provide insight into the intrinsic conformational preferences of the peptide sequence.

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength & Sign of Maxima/Minima |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |

| β-Turn | Varies, but often a weak negative band ~225 nm and a positive band ~205 nm |

| Random Coil | Strong negative band near 200 nm |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule and are particularly sensitive to the conformation of the peptide backbone. researchgate.netlew.ro

The most informative region in the vibrational spectrum of a peptide is the Amide I band , which appears between 1600 cm⁻¹ and 1700 cm⁻¹. researchgate.net This band arises mainly from the C=O stretching vibration of the peptide bonds. Its precise frequency is highly dependent on the hydrogen-bonding pattern and the local geometry, making it an excellent indicator of secondary structure. researchgate.netnih.gov

For L-Threonyl-L-arginyl-L-arginine in a disordered state, the Amide I band in its FTIR or Raman spectrum would likely be a broad peak centered around 1645 cm⁻¹ . researchgate.net

If the peptide were to adopt β-sheet-like structures (perhaps upon aggregation), a strong band would appear between 1620-1640 cm⁻¹ . researchgate.net

α-helical structures are associated with a band at 1650-1660 cm⁻¹ . researchgate.net

Other important bands include the Amide II (1510–1580 cm⁻¹, from N-H bending and C-N stretching) and Amide III (1220–1300 cm⁻¹, a complex mix of vibrations), which provide complementary structural information. researchgate.netlew.ro Differential FTIR spectroscopy can be a powerful, low-cost method to monitor changes in peptide condensation and structure. acs.org

Table 4: Correlation of Amide I Band Frequencies with Secondary Structure

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1660 |

| β-Sheet | 1620 - 1640 and 1680-1700 |

| β-Turn | 1660 - 1685 |

| Random Coil / Disordered | 1640 - 1650 |

Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modifications (e.g., MALDI-TOF, ESI-MS/MS, FT-ICR-MS, CID/EAD)

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic methods are fundamental tools for the separation and analysis of peptides. They exploit differences in the physicochemical properties of molecules to achieve high-resolution separation, enabling purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for evaluating the purity of synthetic peptides. mtoz-biolabs.commtoz-biolabs.com Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis due to its high resolving power and compatibility with mass spectrometry. mtoz-biolabs.combachem.com

In a typical RP-HPLC setup for L-Threonyl-L-arginyl-L-arginine, the peptide sample is injected into a column packed with a non-polar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.comaltabioscience.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is passed through the column. bachem.com A gradient elution is employed, where the concentration of acetonitrile is gradually increased over time. creative-proteomics.com This causes molecules to elute based on their hydrophobicity; more polar impurities elute first, while the target peptide and more hydrophobic impurities are retained longer. bachem.com Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. altabioscience.com

Detection is commonly performed using a UV detector at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond, ensuring that all peptide-related species are detected. altabioscience.comcreative-proteomics.com The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. mtoz-biolabs.com Impurities that can be identified include truncated sequences (e.g., L-Arginyl-L-arginine), deletion sequences, and peptides with remaining protecting groups from the synthesis process. bachem.com

Table 1: Illustrative RP-HPLC Purity Analysis of a Synthetic L-Threonyl-L-arginyl-L-arginine Sample This data is for illustrative purposes only and represents a typical analytical outcome.

| Peak No. | Retention Time (min) | Component | Peak Area (%) | Purity Assessment |

| 1 | 4.2 | Polar Impurities / Reagents | 1.5 | Impurity |

| 2 | 9.8 | Truncated Sequence (Arg-Arg) | 2.1 | Impurity |

| 3 | 12.5 | L-Threonyl-L-arginyl-L-arginine | 95.8 | Target Peptide |

| 4 | 14.1 | Hydrophobic Impurity | 0.6 | Impurity |

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful analytical technique that offers exceptionally high separation efficiency and resolution, making it complementary to HPLC for peptide analysis. nih.gov Separation in CE is based on the differential migration of charged analytes in an electric field. Peptides, being amphoteric molecules, carry a net charge that is dependent on the pH of the buffer solution. nih.gov

For the analysis of L-Threonyl-L-arginyl-L-arginine, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. nih.gov When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility, which is a function of their charge-to-size ratio. bohrium.com The two arginine residues give the tripeptide a significant positive charge at acidic or neutral pH, facilitating its separation. CE is particularly adept at separating species with very similar structures, such as deamidation or isomerization products, which might be difficult to resolve by HPLC. nih.govdp.tech

Table 2: Hypothetical Capillary Electrophoresis Migration Data for L-Threonyl-L-arginyl-L-arginine and Related Impurities This data is for illustrative purposes only and represents a typical analytical outcome.

| Analyte | Migration Time (min) | Resolution (vs. Target) | Comments |

| Deamidated Peptide | 10.2 | 1.8 | Potential degradation product. |

| L-Threonyl-L-arginyl-L-arginine | 11.5 | - | Target Peptide. |

| Isomerized Peptide | 11.9 | 1.5 | Different conformation, same mass. |

| Truncated Sequence (Arg-Arg) | 13.1 | 3.5 | Lower mass, different charge/size ratio. |

Chiral Chromatography for Stereoisomeric Purity

The biological activity of peptides is critically dependent on their stereochemistry. Synthetic peptides must be analyzed to ensure they consist exclusively of the desired stereoisomers (e.g., all L-amino acids). Chiral chromatography is the definitive method for separating enantiomers and diastereomers. chromatographytoday.com

To assess the stereoisomeric purity of L-Threonyl-L-arginyl-L-arginine, a chiral stationary phase (CSP) is used in an HPLC system. chiraltech.com These CSPs are designed to interact differently with different stereoisomers. Zwitterionic CSPs, often derived from cinchona alkaloids or macrocyclic glycopeptides like teicoplanin, are particularly effective for separating underivatized amino acids and small peptides. chromatographytoday.comchiraltech.com The separation mechanism relies on forming transient diastereomeric complexes between the chiral selector of the CSP and the peptide enantiomers, leading to different retention times. This allows for the quantification of any undesirable D-amino acid-containing diastereomers that may have been incorporated during synthesis. sigmaaldrich.com

Table 3: Example Chiral HPLC Separation of L-Threonyl-L-arginyl-L-arginine Stereoisomers This data is for illustrative purposes only and represents a typical analytical outcome.

| Stereoisomer | Retention Time (min) | Peak Area (%) | Status |

| L-Thr-L-Arg-L-Arg | 15.3 | 99.85 | Desired Product |

| L-Thr-D-Arg-L-Arg | 17.8 | 0.10 | Diastereomeric Impurity |

| D-Thr-L-Arg-L-Arg | 18.5 | 0.05 | Diastereomeric Impurity |

Biophysical Methods for Solution Behavior Analysis

Understanding how a peptide behaves in solution—whether it remains as a stable monomer or tends to aggregate or bind to other molecules—is vital for its development and application. Biophysical methods provide critical insights into these dynamic properties.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. medium.comformulationbio.com It is highly sensitive to the presence of large species, making it an excellent tool for detecting the onset of peptide aggregation. zentriforce.com

In a DLS experiment, a laser illuminates the peptide solution, and the detector measures the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. medium.com Analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. formulationbio.com An increase in the average hydrodynamic radius or the appearance of a second population of larger particles is a clear indicator of aggregation. medium.com The polydispersity index (PDI) provides a measure of the broadness of the size distribution. formulationbio.com

Table 4: Illustrative DLS Analysis of L-Threonyl-L-arginyl-L-arginine Aggregation Under Stress Conditions This data is for illustrative purposes only and represents a typical analytical outcome.

| Condition | Avg. Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Interpretation |

| pH 7.4, 25°C (Initial) | 1.2 | 0.15 | Monomeric / Low Oligomeric State |

| pH 7.4, 60°C (Heat Stress) | 85.6 | 0.48 | Significant Aggregation |

| pH 5.0, 25°C (pH Stress) | 1.5 | 0.21 | Mostly Monomeric |

| pH 9.0, 25°C (pH Stress) | 45.2 | 0.35 | Aggregation Observed |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. nih.govharvard.edu It is considered the gold standard for thermodynamic characterization because it provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govwur.nl

In an ITC experiment, a solution of a ligand (e.g., L-Threonyl-L-arginyl-L-arginine) is titrated in small aliquots into a sample cell containing a solution of its binding partner. nih.gov Each injection triggers a heat change (either release or absorption) that is precisely measured by the calorimeter. wur.nl As the binding sites on the partner molecule become saturated, the heat change per injection diminishes. Plotting the heat change against the molar ratio of the reactants generates a binding isotherm. Fitting this curve to a binding model yields the thermodynamic parameters. beilstein-journals.org This information is invaluable for understanding the driving forces behind the interaction, whether it is enthalpy-driven (e.g., hydrogen bonding) or entropy-driven (e.g., hydrophobic effect). nih.gov

Table 5: Hypothetical ITC Data for the Binding of L-Threonyl-L-arginyl-L-arginine to a Target Protein This data is for illustrative purposes only and represents a typical analytical outcome.

| Thermodynamic Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio. |

| Dissociation Constant (K₋) | 5.2 | µM | Represents moderate binding affinity. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The binding is an exothermic process. |

| Entropy Change (ΔS) | -4.2 | cal/mol·K | The binding is entropically unfavorable. |

| Gibbs Free Energy (ΔG) | -7.2 | kcal/mol | The binding is a spontaneous process. |

Surface Plasmon Resonance (SPR) for Molecular Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.govaragen.com This method allows for the quantitative determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which indicates the affinity between interacting molecules. iss.it The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip, which are proportional to the change in mass as one molecule (the analyte) binds to another molecule (the ligand) immobilized on the chip surface. aragen.com

In a typical SPR experiment to characterize a peptide like L-threonyl-L-arginyl-L-arginine, the peptide itself or its target binding partner would be immobilized on the sensor chip. A solution containing the corresponding analyte would then be flowed over the surface. The binding process is monitored and recorded in a sensorgram, a plot of the SPR signal (in Resonance Units, RU) versus time. aragen.com

Despite the utility of SPR for characterizing peptide interactions, a review of current scientific literature reveals a lack of specific published studies detailing the molecular interaction kinetics of the tripeptide L-threonyl-L-arginyl-L-arginine using this technique. While SPR has been extensively used to study various arginine-rich peptides and their interactions with proteins, nucleic acids, or membranes, specific kinetic data (kₐ, kₑ, Kₑ) for L-threonyl-L-arginyl-L-arginine are not available in the public domain. nih.govnih.govnih.gov

Therefore, the presentation of detailed research findings, such as kinetic parameters and specific binding partners for L-threonyl-L-arginyl-L-arginine as determined by SPR, is not possible at this time. Further research would be required to characterize its binding profile and generate the specific data tables for its interaction kinetics.

Molecular and Cellular Mechanisms of Interaction and Processing

Investigation of L-Threonyl-L-arginyl-L-arginine Molecular Interactions

The molecular interactions of L-Threonyl-L-arginyl-L-arginine are largely driven by the physicochemical properties of its amino acid side chains. The two consecutive arginine residues create a localized region of high positive charge, predisposing the peptide to engage in strong electrostatic interactions. The threonine residue, with its hydroxyl group, can participate in hydrogen bonding and adds a polar, uncharged element to the peptide's structure.

While specific binding data for the L-Threonyl-L-arginyl-L-arginine tripeptide is not extensively documented, the principles of protein-peptide interactions suggest its binding would be heavily influenced by its arginine-rich C-terminus. Arginine-rich motifs are known to be crucial for a variety of protein-protein interactions. nih.gov These interactions are often characterized by a degree of promiscuity, where the peptide can bind to multiple protein targets, as well as specificity, where certain amino acid types are required at particular positions for effective binding. mdpi.com

The binding process is dynamic, often involving a conformational search by the flexible peptide on the protein's surface before settling into a bound state. nih.gov For L-Threonyl-L-arginyl-L-arginine, the initial interaction would likely be dominated by long-range electrostatic attraction between the positively charged arginine residues and negatively charged pockets on a protein's surface. Subsequent stabilization would involve a combination of hydrogen bonds and van der Waals forces. The specificity of binding would be determined by the precise geometric and chemical complementarity between the peptide and the protein's binding site. For instance, studies on other arginine-rich peptides have shown that they can serve as inhibitors of protein aggregation by interacting with key protein domains. nih.gov

| Factor | Description | Relevance to L-Threonyl-L-arginyl-L-arginine |

|---|---|---|

| Electrostatic Complementarity | Matching of positive and negative charges at the binding interface. | The two arginine residues provide a strong positive charge, favoring interaction with negatively charged protein surfaces (e.g., those rich in aspartic and glutamic acid). |

| Hydrogen Bonding | Formation of hydrogen bonds between donor and acceptor groups. | The threonine hydroxyl group and the guanidinium (B1211019) groups of arginine can act as hydrogen bond donors. Peptide backbone amides and carbonyls also participate. |

| Hydrophobic Interactions | Clustering of nonpolar side chains to minimize contact with water. | While primarily a polar peptide, the methylene (B1212753) groups in the arginine side chains can contribute to weak hydrophobic interactions. |

| Shape Complementarity | The three-dimensional fit between the peptide and the protein binding pocket. | The flexibility of the peptide allows it to adapt its conformation to fit the target protein's surface. |

Arginine-rich peptides are well-documented for their ability to bind to nucleic acids, particularly RNA. nih.govsjsu.edu The interaction is primarily driven by the electrostatic attraction between the positively charged guanidinium groups of arginine and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov Studies have shown that arginine can specifically recognize and bind to features in the major groove of RNA, such as bulges and loops. nih.govpnas.org

In the context of L-Threonyl-L-arginyl-L-arginine, the di-arginine motif would be the principal determinant of nucleic acid binding. The peptide would likely bind to RNA in a manner that maximizes the electrostatic interactions of its arginine side chains with the phosphate backbone. While the threonine residue may not be a primary driver of binding, its hydroxyl group could potentially form hydrogen bonds with the nucleic acid bases or backbone, further stabilizing the complex. Research on arginine-RNA interactions has revealed that the guanidinium group can form multiple hydrogen bonds with the bases, contributing to the specificity of the interaction. sjsu.edu Dissociation constants for arginine binding to RNA motifs are typically in the millimolar to fractional millimolar range. nih.gov

Arginine-rich peptides are a prominent class of cell-penetrating peptides (CPPs), known for their ability to cross cellular membranes. nih.govnih.gov The interaction with lipid membranes is initiated by the electrostatic binding of the cationic arginine residues to the negatively charged components of the membrane, such as phosphatidylserine. mdpi.com This initial binding can lead to membrane destabilization and the formation of transient pores, allowing the peptide to translocate into the cell. nih.gov

For L-Threonyl-L-arginyl-L-arginine, the presence of two arginine residues strongly suggests it would interact with and potentially permeate lipid bilayers. Molecular dynamics simulations of arginine-rich peptides have shown that they can induce the formation of water-filled pores, which allows the peptide to remain hydrated as it crosses the hydrophobic core of the membrane. nih.govnih.gov The efficiency of this process can be influenced by the lipid composition and fluidity of the membrane. nih.gov It has been demonstrated that poly-arginine peptides can increase the permeability of lipid bilayers to ions. nih.gov The translocation mechanism can be complex, potentially involving endocytosis at low concentrations and direct membrane penetration at higher concentrations. nih.govnih.gov

The two arginine residues are the dominant features governing the intermolecular interactions of L-Threonyl-L-arginyl-L-arginine. The guanidinium group of arginine is positively charged at physiological pH, making it a powerful mediator of electrostatic interactions. researchgate.net These interactions are crucial for binding to negatively charged molecules like proteins and nucleic acids. researchgate.netnih.gov The planar structure of the guanidinium group allows it to form multiple hydrogen bonds and salt bridges, contributing to the stability of molecular complexes. researchgate.net

Hydrogen bonds are critical for the structure and function of biological macromolecules. Both threonine and arginine are capable of forming extensive hydrogen bond networks. The hydroxyl group (-OH) of the threonine side chain can act as both a hydrogen bond donor and acceptor. khanacademy.orgimgt.org The guanidinium group of arginine has multiple hydrogen bond donors. imgt.org

In the context of L-Threonyl-L-arginyl-L-arginine, the threonine residue can form hydrogen bonds with water, with the peptide backbone, or with a binding partner such as a protein or nucleic acid. khanacademy.orgnih.gov NMR studies have shown that threonine-containing peptides can form strong hydrogen bonds with cytosine bases in nucleic acids. nih.gov The arginine residues, with their multiple donor sites, can form a network of hydrogen bonds with acceptor atoms on a target molecule, such as the carbonyl oxygens of a protein backbone or the phosphate groups of a nucleic acid. nih.gov These hydrogen bonding networks are crucial for the specificity and stability of the molecular interactions of the tripeptide.

Enzymatic Processing and Biotransformation

The biotransformation of L-Threonyl-L-arginyl-L-arginine is primarily governed by the action of proteases, which are enzymes that catalyze the cleavage of peptide bonds. libretexts.org The susceptibility of a peptide to enzymatic degradation is determined by its amino acid sequence.

Peptides containing arginine residues are primary targets for a class of proteases known as trypsin-like serine proteases. Trypsin, a key digestive enzyme, specifically cleaves peptide bonds on the C-terminal side of arginine and lysine (B10760008) residues. nih.govkhanacademy.org Therefore, in the presence of trypsin, L-Threonyl-L-arginyl-L-arginine would be expected to be cleaved after the second arginine residue, releasing L-Threonyl-L-arginine and a free arginine.

Another important protease is Endoproteinase Arg-C, which shows a strong preference for cleaving at the C-terminal side of arginine residues. promega.compromegaconnections.com Unlike trypsin, Arg-C can efficiently cleave at arginine residues that are followed by a proline. promegaconnections.com Carboxypeptidases, such as Carboxypeptidase B, are exopeptidases that selectively cleave basic amino acids like arginine from the C-terminus of peptides and proteins. nih.gov Thus, L-Threonyl-L-arginyl-L-arginine would also be a substrate for this enzyme, which would sequentially remove the two arginine residues from the C-terminus.

Proteolytic Susceptibility and Degradation Pathways

The degradation of L-threonyl-L-arginyl-L-arginine is primarily initiated by the cleavage of its peptide bonds, a process catalyzed by peptidases. The di-arginine at the C-terminus makes it particularly susceptible to certain classes of these enzymes.

The most probable initial step in the degradation of L-threonyl-L-arginyl-L-arginine is the cleavage at the C-terminal arginine residues. This is a well-established pathway for peptides and proteins that terminate with basic amino acids like arginine and lysine.

Several enzymes are known to exhibit this specificity. Carboxypeptidase B, a digestive enzyme found in pancreatic juice, specifically hydrolyzes peptide bonds to release C-terminal arginine or lysine residues. wikipedia.org Similarly, Carboxypeptidase N, also known as kininase I, is present in plasma and on the surface of various cells and serves to inactivate circulating peptides with C-terminal arginine or lysine. nih.gov The primary function of these enzymes is to remove these basic residues, thereby altering or terminating the biological activity of the parent peptide.

Furthermore, specialized enzymes such as the germinal angiotensin I-converting enzyme (gACE) have been shown to efficiently cleave a di-arginine (Arg-Arg) sequence from the C-terminus of certain pro-hormone peptides. nih.gov This suggests a specific enzymatic machinery capable of recognizing and processing the -Arg-Arg motif present in L-threonyl-L-arginyl-L-arginine.

A chemical method mimicking the action of carboxypeptidase B has also been developed, which can selectively cleave C-terminal arginine residues, including consecutive arginines as seen in a dansyl-HKRR-CONH2 peptide. acs.org This chemical proteolysis method underscores the chemical susceptibility of the C-terminal arginine to cleavage. acs.orgnih.gov

Table 1: Peptidases with Specificity for C-terminal Arginine

| Enzyme | Source/Location | Specificity | Potential Action on Thr-Arg-Arg |

| Carboxypeptidase B | Pancreatic juice | Cleaves C-terminal Arg or Lys | Sequential removal of the two C-terminal arginine residues. |

| Carboxypeptidase N | Plasma, various cells | Cleaves C-terminal Arg or Lys | Inactivation through removal of C-terminal arginine. |

| Germinal ACE (gACE) | Male germ cells | Cleaves C-terminal Arg-Arg dipeptide | Cleavage of the terminal di-arginine moiety. |

The degradation of L-threonyl-L-arginyl-L-arginine involves the actions of both exopeptidases and potentially endopeptidases.

Exopeptidases are enzymes that cleave peptide bonds from the ends of a peptide chain. wikipedia.orgnih.govtaylorandfrancis.com As discussed, carboxypeptidases are a prime example of exopeptidases that would act on the C-terminus of this tripeptide. Following the removal of the C-terminal arginine(s), the resulting peptide (Thr-Arg or Threonine) would be further degraded by other peptidases. Aminopeptidases, another class of exopeptidases, cleave amino acids from the N-terminus. wikipedia.orgnih.gov Once the C-terminal arginines are removed, an aminopeptidase (B13392206) could cleave the N-terminal threonine.

Endopeptidases cleave peptide bonds within a peptide chain. nih.govtaylorandfrancis.com While the short length of a tripeptide makes it a less likely substrate for many endopeptidases, which often recognize longer sequences, some endopeptidases have specificities for basic residues. For instance, trypsin is a well-known endopeptidase that cleaves on the carboxyl side of arginine and lysine residues within a peptide chain. khanacademy.org However, its action is typically internal. Clostripain is another endopeptidase with a strong preference for cleaving at the carboxyl group of arginine residues. expasy.org It is conceivable that under certain conditions, an endopeptidase could cleave the bond between the two arginine residues or between threonine and the first arginine, although the primary degradation pathway is expected to be initiated by exopeptidases due to the exposed C-terminal arginines.

Modifications by Transferases (e.g., Kinases involving Threonine)

Beyond proteolytic degradation, L-threonyl-L-arginyl-L-arginine can be a substrate for post-translational modification by transferases. The presence of a threonine residue makes phosphorylation by protein kinases a significant possibility.

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acids in a protein or peptide, such as serine, threonine, or tyrosine. youtube.comyoutube.com This phosphorylation event can dramatically alter the substrate's charge, conformation, and interaction with other molecules. The sequence of amino acids surrounding the target residue is crucial for recognition by a specific kinase.

The motif Arg-X-X-Ser/Thr (where X is any amino acid) is a characteristic recognition site for Protein Kinase A (PKA). oup.com In the case of L-threonyl-L-arginyl-L-arginine, the threonine is at the N-terminus and not in the canonical PKA substrate context. However, the presence of basic residues (arginine) can still favor phosphorylation by other kinases. The phosphorylation of threonine residues is a key regulatory mechanism in many cellular signaling pathways. nih.gov

In some biological systems, arginine itself can be phosphorylated, and this modification can act as a signal for protein degradation. nih.gov Additionally, arginyl-tRNA-protein transferases are enzymes that can add an arginine to the N-terminus of proteins, a process known as arginylation, which can also target them for degradation via the N-end rule pathway. nih.govnih.govebi.ac.uk While this is typically a protein modification, the enzymes involved recognize specific N-terminal residues.

Table 2: Potential Modifications of L-threonyl-L-arginyl-L-arginine by Transferases

| Enzyme Class | Modification | Residue Targeted | Potential Outcome |

| Protein Kinases | Phosphorylation | L-Threonine | Alteration of charge and biological activity. |

| Arginine Kinases | Phosphorylation | L-Arginine | Potential marking for degradation. |

Stability in Simulated Biological Environments (e.g., in vitro enzymatic assays, brain homogenate)

Peptides rich in basic amino acids, particularly at the C-terminus, are generally rapidly degraded. In an environment like a brain homogenate, which contains a complex mixture of cytosolic, membrane-bound, and lysosomal enzymes, L-threonyl-L-arginyl-L-arginine would be exposed to a variety of peptidases. nih.gov The presence of carboxypeptidases and aminopeptidases would lead to its rapid breakdown into its constituent amino acids.

In vitro enzymatic assays using purified peptidases like carboxypeptidase B would demonstrate a clear, time-dependent degradation of the tripeptide with the sequential release of arginine. Similarly, incubation in plasma or serum, which contains Carboxypeptidase N and other peptidases, would also result in its rapid clearance. The half-life of such a peptide in these environments is expected to be in the range of minutes.

The di-arginine motif itself can also serve as a localization signal, for instance, targeting proteins to the endoplasmic reticulum, which could influence its metabolic fate within a cell. nih.gov However, as an extracellular or cytosolic peptide, its stability would be primarily dictated by the activity of peptidases.

Computational and Theoretical Investigations of L Threonyl L Arginyl L Arginine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules, including peptides like L-Threonyl-L-arginyl-L-arginine. These simulations can reveal the range of conformations a peptide samples over time and identify flexible regions within its structure.

While specific MD studies focusing exclusively on the isolated Thr-Arg-Arg tripeptide are not extensively documented in the provided search results, the principles of MD simulations are well-established for peptides containing these residues. For instance, MD simulations have been employed to study the interaction of arginine-rich peptides with cell membranes and the phase stability of protein solutions in the presence of arginine. nih.govnih.govmdpi.comresearchgate.net These studies highlight the tendency of arginine residues to engage in strong interactions, which would undoubtedly influence the conformational landscape of Thr-Arg-Arg. The flexibility of the peptide backbone and the side chains of threonine and arginine would be explored to understand how the peptide adapts its shape in different environments.

A typical MD simulation of Thr-Arg-Arg would involve defining the initial coordinates of the atoms, solvating the peptide in a water box, and then calculating the forces between atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the peptide's motion. Analysis of this trajectory can reveal stable conformations, transient states, and the degree of flexibility in different parts of the peptide. For example, the guanidinium (B1211019) groups of the two arginine residues would be expected to be highly solvated and flexible, capable of forming multiple hydrogen bonds with surrounding water molecules. The threonine residue, with its hydroxyl group, would also contribute to the peptide's interaction with the solvent and influence its local conformation.

| Parameter | Description | Relevance to Thr-Arg-Arg |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system. | Determines the accuracy of the interactions between the atoms of the peptide and the solvent. nih.gov |

| Solvent Model | Representation of the solvent molecules (e.g., water). | Crucial for accurately modeling the hydration of the charged arginine residues and the polar threonine residue. |

| Simulation Time | The total time the simulation is run for. | Longer simulations allow for more extensive sampling of the peptide's conformational space. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Maintained to mimic physiological or experimental conditions. |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity. For a peptide like L-Threonyl-L-arginyl-L-arginine, QM methods can be used to investigate properties such as charge distribution, molecular orbital energies, and the energies of different conformations.

While specific QM studies on the Thr-Arg-Arg tripeptide are not detailed in the search results, the principles of applying QM to peptides are well-established. Such calculations would typically involve solving the Schrödinger equation for the peptide system. Due to the computational cost, QM calculations are often performed on smaller fragments of a larger system or on the molecule in a vacuum.

For Thr-Arg-Arg, QM calculations could be used to:

Determine the partial charges on each atom, which is crucial for understanding electrostatic interactions.

Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.

Calculate the relative energies of different conformations to identify the most stable structures.

Investigate the electronic effects of the threonine and arginine side chains on the peptide backbone.

| Property | Predicted Characteristic for Thr-Arg-Arg | Significance |

|---|---|---|

| Charge Distribution | High positive charge localized on the guanidinium groups of the arginine residues. | Governs electrostatic interactions with other molecules and surfaces. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO provides an indication of the peptide's chemical reactivity. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A significant dipole moment is expected due to the charged and polar side chains. | Influences the peptide's orientation in electric fields and its interaction with polar solvents. |

Docking Studies for Predicted Binding Modes with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For L-Threonyl-L-arginyl-L-arginine, docking studies can be used to predict its binding mode to various macromolecular targets, such as proteins or nucleic acids.

The presence of two arginine residues suggests that Thr-Arg-Arg could bind to targets with negatively charged pockets or surfaces. Arginine is known to play a key role in protein-protein and protein-nucleic acid interactions through the formation of salt bridges and hydrogen bonds. nih.gov For example, computational docking has been used to study the binding of L-arginine and its analogues to the C-terminal domain of the E. coli arginine repressor protein. nih.gov

A docking study of Thr-Arg-Arg would involve:

Obtaining the 3D structure of the target macromolecule.

Generating a set of possible conformations for the Thr-Arg-Arg peptide.

Placing the peptide in the binding site of the target and scoring the different poses based on their predicted binding affinity.

The results of a docking study can provide hypotheses about the specific interactions that stabilize the peptide-target complex, which can then be tested experimentally. For instance, the threonine residue could participate in hydrogen bonding, while the arginine residues could form strong electrostatic interactions.

| Target Class | Potential Binding Site Features | Example |

|---|---|---|

| Kinases | Negatively charged residues (e.g., aspartate, glutamate) in the substrate-binding groove. nih.govnih.gov | Serine/Threonine kinases that recognize arginine-rich substrates. nih.govnih.gov |

| DNA/RNA | The negatively charged phosphate (B84403) backbone. | Regions of DNA or RNA with accessible major or minor grooves. |

| Receptors | Extracellular domains with acidic patches. | Cell surface receptors involved in signaling pathways. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding therapeutic activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govnih.govfao.org For peptides like L-Threonyl-L-arginyl-L-arginine, QSAR models can be developed to predict properties such as binding affinity to a target, or other non-therapeutic activities, based on their structural features. nih.gov

A QSAR study for a set of peptides including Thr-Arg-Arg would involve:

Compiling a dataset of peptides with known activity or property values.

Calculating a set of molecular descriptors for each peptide that quantify their structural and physicochemical properties.

Using statistical methods to build a mathematical model that correlates the descriptors with the activity.

For Thr-Arg-Arg, relevant descriptors could include those related to the properties of the amino acid side chains, such as volume, polarity, and charge, as well as descriptors for the entire peptide, such as molecular weight and shape. acs.org The resulting QSAR model could then be used to predict the activity of new, untested peptides. It is important to note that the development of robust QSAR models requires a diverse and well-characterized dataset of compounds. eurekaselect.com

| Descriptor Type | Example | Relevance to Thr-Arg-Arg |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties of the peptide. |

| Topological | Connectivity indices | Describes the branching and shape of the peptide. |

| Quantum Chemical | HOMO/LUMO energies, Partial charges | Relates to the electronic properties and reactivity. |

| 3D-Descriptors | Molecular surface area, Volume | Describes the three-dimensional structure of the peptide. |

Bioinformatic Approaches for Sequence Context Analysis

Bioinformatic approaches can be used to analyze the sequence context in which the Thr-Arg-Arg motif appears in naturally occurring proteins. This can provide clues about its potential function and interactions. By searching protein sequence databases, one can identify proteins that contain this tripeptide and analyze the surrounding amino acid residues and the functional domains in which the motif is located.

For example, the presence of Thr-Arg-Arg within a known protein domain might suggest a role in the function of that domain. Furthermore, the conservation of this motif across different species could indicate its functional importance. Bioinformatic tools can also be used to predict post-translational modifications that might occur on or near the Thr-Arg-Arg sequence, which could modulate its activity.

A bioinformatic analysis of the Thr-Arg-Arg motif could involve:

BLAST (Basic Local Alignment Search Tool) searches against protein databases to find occurrences of the motif.

Multiple sequence alignments of proteins containing the motif to assess its conservation.

Protein domain analysis using tools like Pfam or SMART to identify the functional context of the motif.

Prediction of post-translational modification sites using servers like NetPhos or NetOGlyc.

| Tool | Function | Application to Thr-Arg-Arg |

|---|---|---|

| BLAST | Finds regions of local similarity between sequences. | Identify proteins containing the Thr-Arg-Arg motif. |

| Clustal Omega | Performs multiple sequence alignments. | Assess the conservation of the Thr-Arg-Arg motif and its surrounding residues. |

| Pfam | A database of protein families. | Determine if Thr-Arg-Arg falls within a known functional domain. |

| ARG-ANNOT | A tool to discover antibiotic resistance genes. nih.gov | While specific to antibiotic resistance, it exemplifies bioinformatic tools for gene annotation. nih.gov |

Predictive Modeling of Peptide Stability and Cleavage Sites

Predictive modeling can be used to estimate the stability of the L-Threonyl-L-arginyl-L-arginine peptide and to predict potential cleavage sites by proteases.

Peptide Stability: The stability of a peptide is its resistance to degradation. Computational methods can predict stability by considering factors such as the peptide's sequence, structure, and the presence of stabilizing or destabilizing motifs. For Thr-Arg-Arg, the presence of two positively charged arginine residues could influence its stability, potentially making it more susceptible to certain proteases while protecting it from others. Machine learning models trained on experimental stability data can be used to predict the stability of new peptides. elifesciences.org

Cleavage Site Prediction: Many proteases recognize specific amino acid sequences and cleave the peptide bond at or near these sites. There are numerous web-based tools and algorithms that can predict potential cleavage sites for a given peptide sequence. For Thr-Arg-Arg, the presence of two arginine residues makes it a potential substrate for trypsin-like proteases, which typically cleave after arginine or lysine (B10760008). The threonine residue could also be part of a recognition motif for other proteases. For example, some cysteine endoproteases have been shown to cleave at sites containing threonine at the P2 position. nih.gov The prediction of cleavage sites is crucial for understanding the potential metabolic fate of the peptide in a biological system. nih.govexpasy.org

| Tool/Method | Prediction | Relevance to Thr-Arg-Arg |

|---|---|---|

| RaSP (Rapid Stability Prediction) | Predicts changes in protein stability upon mutation. elifesciences.org | Could be adapted to predict the intrinsic stability of the tripeptide. elifesciences.org |

| PeptideCutter | Predicts potential cleavage sites for various proteases. expasy.org | Can identify which proteases are likely to cleave the Thr-Arg-Arg peptide. expasy.org |

| SMM (Stabilized Matrix Method) | Predicts proteasomal cleavage sites. nih.gov | Could be used to assess the likelihood of the peptide being processed by the proteasome. nih.gov |

Conceptual Frameworks for Biological Role Elucidation

Hypothesized Roles in Protein-Protein Interaction Modules

The RRT sequence is hypothesized to function as a key motif within protein-protein interaction (PPI) modules. nih.govnih.govtdcommons.ai PPIs are fundamental to nearly all cellular processes, and their specificity is often mediated by short, linear amino acid sequences that act as recognition sites. nih.gov The distinct chemical properties of the RRT sequence—the positive charge and hydrogen bonding capacity of the arginine residues, combined with the polar, hydroxylated threonine—make it a candidate for mediating specific electrostatic and hydrogen-bond-driven interactions.

A significant example of the RRT motif's role in PPIs is its identification as a binding motif for C-terminal binding proteins (CtBPs). nih.gov CtBPs are transcriptional corepressors that are recruited by numerous transcription factors. The zinc finger protein ZNF217, for instance, contains an RRT motif that directly binds to a surface crevice on CtBP, separate from the canonical PXDLS motif binding cleft. nih.gov This dual-motif interaction highlights how short sequences like RRT can contribute to the specificity and avidity of protein complex formation. The crystal structure of CtBP in complex with an RRT-containing peptide reveals the precise molecular contacts that underpin this interaction. nih.gov This established role for the RRT sequence in a well-defined PPI provides a strong foundation for hypothesizing its involvement in other, yet-to-be-discovered protein interaction networks.

Peptides are considered ideal candidates for modulating PPIs because they can mimic the surface of a protein to competitively inhibit binding. nih.gov The design of peptides based on known interaction motifs is a rational approach to developing selective inhibitors of PPIs. nih.gov

| Interacting Protein | Binding Motif | Significance in PPI |

| C-terminal binding protein (CtBP) | Arg-Arg-Thr (RRT) | Functions as a secondary binding site for proteins like ZNF217, contributing to transcriptional repression. nih.gov |

Potential as Minimal Recognition Sequences in Cellular Pathways (e.g., kinase substrates)

Short peptide sequences frequently serve as minimal recognition motifs that are essential for the accurate trafficking and distribution of proteins within intracellular compartments. nih.gov These linear sequences are recognized by adaptor proteins that guide molecules along specific endocytic and sorting pathways. nih.gov The RRT sequence, with its defined charge and structural characteristics, has the potential to act as such a minimal recognition signal.

A key area of investigation is the potential for the RRT sequence to function as a substrate for protein kinases. Protein kinases are enzymes that regulate a vast array of cellular processes by phosphorylating specific serine, threonine, or tyrosine residues within target proteins. nih.govwikipedia.org The specificity of a kinase for its substrate is determined by the amino acid sequence surrounding the phosphorylation site. nih.gov Cyclin-dependent kinases (CDKs), for example, recognize the consensus sequence [S/T]-P-X-[K/R], where S/T is the serine or threonine to be phosphorylated, P is proline, X is any amino acid, and K/R is lysine (B10760008) or arginine. wikipedia.org

While direct evidence for the RRT sequence as a primary kinase substrate is an active area of research, its composition aligns with the general principles of kinase recognition motifs. The presence of a threonine residue provides the phosphorylatable hydroxyl group, and the adjacent basic arginine residues could serve as key recognition elements for certain kinases that prefer positively charged residues in the vicinity of the phosphorylation site. The human kinome exhibits a wide diversity of substrate specificities, with many kinases showing a preference for either serine or threonine. nih.gov Further research using synthetic peptide libraries and kinome-wide screening assays could definitively identify kinases that recognize and phosphorylate the threonine within the RRT context. nih.gov

| Feature of RRT Sequence | Potential Role in Recognition | Example Cellular Process |

| Threonine Residue | Phosphorylation site for serine/threonine kinases. nih.govwikipedia.orgwikipedia.org | Signal Transduction Cascades |

| Arginine Residues | Positive charge for interaction with negatively charged pockets on proteins (e.g., kinase active sites). | Kinase-Substrate Recognition |

| Overall Sequence | Minimalist signal for protein sorting and trafficking. nih.gov | Intracellular Transport |

Fundamental Contributions to Biomolecular Condensate Formation and Regulation

Biomolecular condensates are membraneless organelles that form through liquid-liquid phase separation (LLPS) and play crucial roles in various cellular functions, including signal transduction and gene expression. nih.govscispace.com The formation of these condensates is often driven by weak, multivalent interactions between intrinsically disordered regions (IDRs) of proteins and/or nucleic acids. scispace.comnih.gov

The RRT tripeptide possesses key features that suggest a fundamental role in the formation and regulation of biomolecular condensates. Arginine residues are known to be significantly enriched in proteins that form condensates. nih.govnih.gov The guanidinium (B1211019) group of arginine can participate in a variety of interactions that promote phase separation, including cation-pi interactions with aromatic residues and electrostatic interactions with negatively charged molecules like RNA. nih.govdntb.gov.ua Studies comparing poly-arginine and poly-lysine peptides have shown that arginine has a markedly higher propensity to drive LLPS in the presence of RNA. researchgate.net

Furthermore, post-translational modifications of residues within condensate-forming proteins, such as the phosphorylation of serine and threonine and the methylation of arginine, are emerging as important regulatory mechanisms. nih.gov The threonine in the RRT sequence represents a potential site for phosphorylation, which could modulate the phase separation behavior of a protein containing this motif. Phosphorylation can either enhance or disrupt condensate formation depending on the context. nih.gov Therefore, the RRT motif can be viewed as a potential regulatory hub, where the constitutive positive charges of the arginines promote phase separation, and the phosphorylation status of the threonine provides a switch to fine-tune this process.

| Component of RRT | Contribution to Condensate Formation | Regulatory Mechanism |

| Arginine (x2) | Multivalent electrostatic and cation-pi interactions driving LLPS. dntb.gov.uaresearchgate.net | Arginine methylation. nih.gov |

| Threonine | Site for post-translational modification (phosphorylation). wikipedia.orgnih.gov | Phosphorylation can modulate the physical properties and stability of the condensate. nih.gov |

Analogous Sequences in Naturally Occurring Peptides and Proteins

The RRT motif is not merely a theoretical construct but is found within naturally occurring proteins where it has been shown to be functionally relevant. nih.gov The identification of such analogous sequences provides a powerful framework for inferring the potential biological roles of the isolated tripeptide.

As previously mentioned, a prominent example is the zinc finger protein ZNF217, which contains an RRTGAPPAL sequence that binds to the transcriptional corepressor CtBP. nih.gov This interaction is crucial for the repressor function of ZNF217. nih.gov The RRT motif is also present in other zinc finger proteins, such as RIZ, suggesting a conserved mechanism for CtBP recruitment among a subset of transcriptional regulators. nih.gov

Beyond this specific example, the individual amino acids of the RRT sequence are common in functionally important protein domains. Threonine is an essential amino acid and a frequent component of the ice-binding face of antifreeze proteins (IBPs). nih.govdrugbank.com Arginine-rich motifs are characteristic of many RNA-binding and DNA-binding proteins, where they mediate interactions with the phosphate (B84403) backbone of nucleic acids. nih.gov Furthermore, arginine and threonine residues are key components of the anion-binding sites in proteins like halorhodopsin, a light-driven chloride pump. nih.gov The presence of these residues in diverse functional contexts underscores the versatility of the chemical properties they possess.

| Protein/Peptide Family | Analogous Sequence/Residue | Functional Role |

| Zinc Finger Proteins (e.g., ZNF217, RIZ) | Arg-Arg-Thr (RRT) | Binding to CtBP corepressor. nih.gov |

| Antifreeze Proteins (IBPs) | Threonine-rich regions | Ice-binding and recrystallization inhibition. nih.gov |

| RNA/DNA-Binding Proteins | Arginine-rich motifs | Interaction with nucleic acids. nih.gov |

| Halorhodopsin | Arginine and Threonine residues | Anion binding and transport. nih.gov |

Design Principles for Peptide Mimicry and Bio-inspired Scaffolds

The RRT sequence can serve as a foundational element in the design of synthetic peptides and bio-inspired materials. nih.gov Understanding the principles of how this short motif mediates biological interactions allows for the development of mimetics with tailored properties for therapeutic or biotechnological applications. nih.govbiorxiv.org